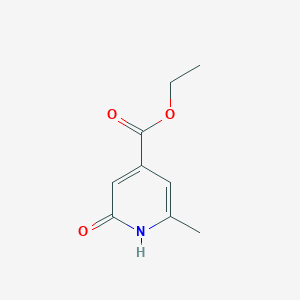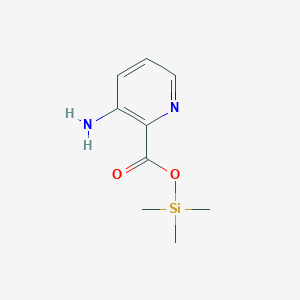
Trimethylsilyl 3-aminopyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 3-aminopyridine-2-carboxylate, also known as TMSAPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of 3-aminopyridine-2-carboxylate and is widely used in the synthesis of various organic compounds. TMSAPC is a versatile reagent that has been shown to have a wide range of biological and chemical applications.
Mecanismo De Acción
Trimethylsilyl 3-aminopyridine-2-carboxylate acts as a nucleophilic catalyst in many chemical reactions. It has been shown to be an effective catalyst in the synthesis of various organic compounds. Trimethylsilyl 3-aminopyridine-2-carboxylate has also been shown to have a high affinity for metal ions, which makes it useful in catalyzing metal-catalyzed reactions.
Efectos Bioquímicos Y Fisiológicos
Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties and has been used in the treatment of various diseases. Trimethylsilyl 3-aminopyridine-2-carboxylate has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Trimethylsilyl 3-aminopyridine-2-carboxylate in lab experiments include its versatility, efficiency, and ease of synthesis. Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to be an effective reagent for the synthesis of various organic compounds, including pharmaceuticals and natural products. The limitations of using Trimethylsilyl 3-aminopyridine-2-carboxylate in lab experiments include its toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the use of Trimethylsilyl 3-aminopyridine-2-carboxylate in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to be an effective reagent for the synthesis of various organic compounds, and its use in the synthesis of new compounds could lead to the development of new drugs and agrochemicals. Another potential application is in the development of new catalysts for metal-catalyzed reactions. Trimethylsilyl 3-aminopyridine-2-carboxylate has a high affinity for metal ions, and its use in the development of new catalysts could lead to the development of more efficient and selective metal-catalyzed reactions.
Métodos De Síntesis
Trimethylsilyl 3-aminopyridine-2-carboxylate can be synthesized through a simple and efficient method. The synthesis involves the reaction of 3-aminopyridine-2-carboxylate with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction yields Trimethylsilyl 3-aminopyridine-2-carboxylate as a white solid that can be easily purified through recrystallization.
Aplicaciones Científicas De Investigación
Trimethylsilyl 3-aminopyridine-2-carboxylate has been widely used in scientific research due to its ability to act as a versatile reagent. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to be an efficient reagent for the synthesis of a wide range of compounds, including pyridines, pyrimidines, and quinolines.
Propiedades
Número CAS |
157562-24-8 |
|---|---|
Nombre del producto |
Trimethylsilyl 3-aminopyridine-2-carboxylate |
Fórmula molecular |
C9H14N2O2Si |
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
trimethylsilyl 3-aminopyridine-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2Si/c1-14(2,3)13-9(12)8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3 |
Clave InChI |
AWCZMXVBYCFWJC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)C1=C(C=CC=N1)N |
SMILES canónico |
C[Si](C)(C)OC(=O)C1=C(C=CC=N1)N |
Sinónimos |
2-Pyridinecarboxylicacid,3-amino-,trimethylsilylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



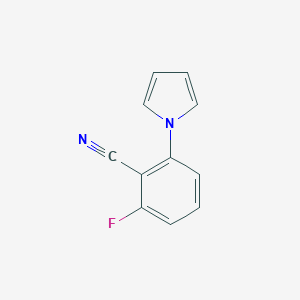
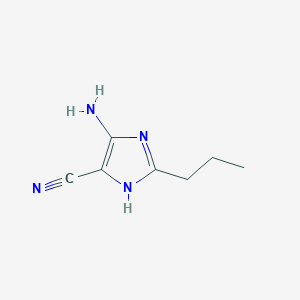
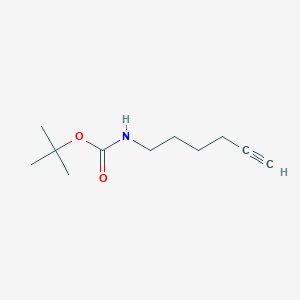
![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)
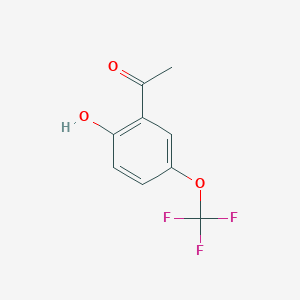

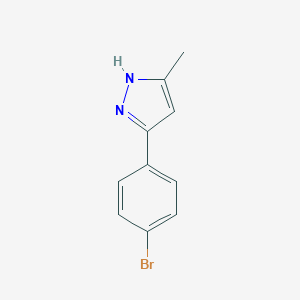
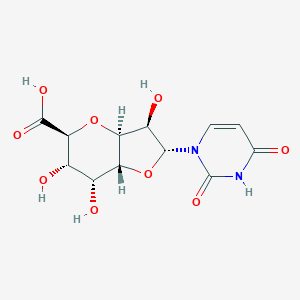
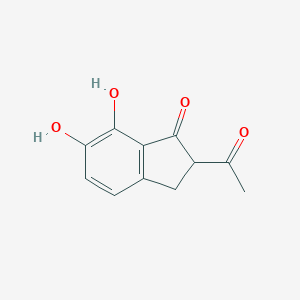
![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)
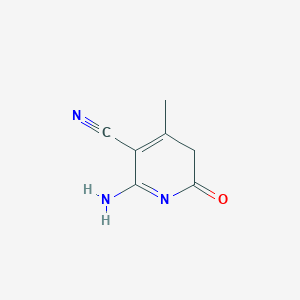
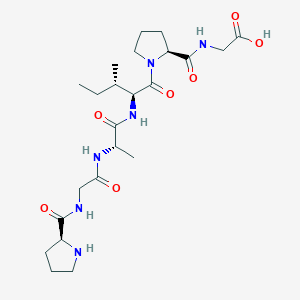
![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)
